

An In-depth Technical Guide to Benzenesulfonyl Isocyanate (CAS: 2845-62-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenesulfonyl isocyanate

Cat. No.: B1265589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **benzenesulfonyl isocyanate** (CAS: 2845-62-7), a highly reactive chemical intermediate with significant applications in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis, and key reactions, with a focus on its role in the preparation of sulfonylureas, a class of compounds with notable biological activities. This guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of reaction workflows and relevant biological signaling pathways to support researchers in their laboratory work and drug development endeavors.

Introduction

Benzenesulfonyl isocyanate is an organic compound featuring both a sulfonyl group and a highly electrophilic isocyanate functional group. This unique combination of functionalities makes it a versatile reagent for the synthesis of a wide array of heterocyclic and acyclic compounds. Its primary utility lies in the straightforward preparation of N-benzenesulfonylureas through reactions with primary and secondary amines. These sulfonylurea derivatives are a cornerstone in medicinal chemistry, with prominent examples demonstrating efficacy as antidiabetic agents and herbicides. Understanding the properties, synthesis, and reactivity of **benzenesulfonyl isocyanate** is therefore crucial for chemists and pharmacologists working on the development of new therapeutic agents and other functional molecules.

Physicochemical and Safety Data

Benzenesulfonyl isocyanate is a colorless to almost colorless liquid that is sensitive to moisture.[1][2] It is soluble in chlorinated, aromatic, and ethereal solvents but reacts violently with water, as well as with basic and protic solvents.[3] Proper handling and storage are critical to maintain its reactivity and ensure laboratory safety.

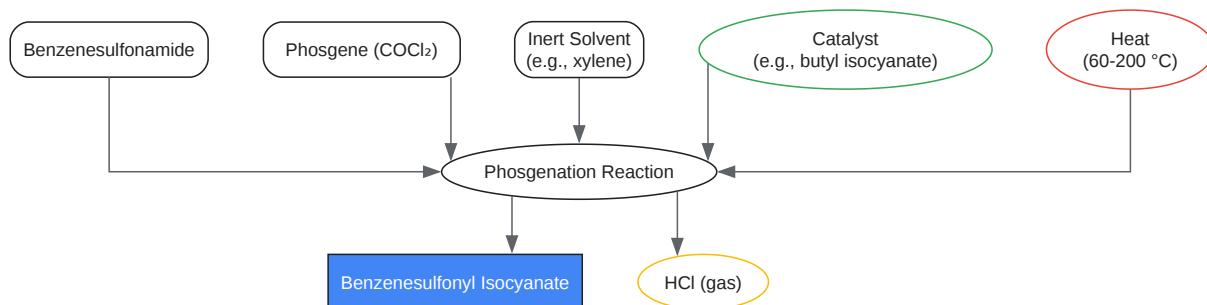
Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	2845-62-7	[4]
Molecular Formula	C ₇ H ₅ NO ₃ S	[4]
Molecular Weight	183.18 g/mol	[4]
Appearance	Colorless to almost colorless clear liquid	[2][4]
Density	1.369 g/mL at 25 °C	[4]
Boiling Point	130 °C at 9 mmHg	[4]
Refractive Index (n _{20/D})	1.536	[4]
Flash Point	>110 °C (>230 °F)	[2]
Storage Temperature	2-8°C	[4]
Solubility	Soluble in chlorinated, aromatic, and ethereal solvents.	[3]

Spectroscopic Data

Spectroscopy	Data	Reference(s)
¹ H NMR	Aromatic protons expected in the range of δ 7.5-8.0 ppm.	[5] (by analogy with Benzenesulfonyl chloride)
¹³ C NMR	Aromatic carbons and the isocyanate carbon (around 120-140 ppm and ~125 ppm, respectively).	-
Infrared (IR)	Strong characteristic absorption for the isocyanate group (-N=C=O) around 2240-2275 cm^{-1} .	[6]
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/z 183.	[4]

Safety and Handling


Benzenesulfonyl isocyanate is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[7] It is corrosive and a lachrymator.[3]

| Hazard | Description | Precautionary Measures | Reference(s) | |---|---|---| | Toxicity | Toxic if swallowed or inhaled. | Avoid breathing vapors. Do not ingest. ||[8] || Skin and Eye Irritation | Causes skin and serious eye irritation. | Wear protective gloves, clothing, and eye/face protection. ||[8] || Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Use in a well-ventilated area or with respiratory protection. ||[8] || | Moisture Sensitivity | Reacts violently with water. | Handle and store under anhydrous conditions. ||[3][7] |

Synthesis of Benzenesulfonyl Isocyanate

The most common laboratory and industrial synthesis of **benzenesulfonyl isocyanate** involves the phosgenation of benzenesulfonamide. This method, while effective, requires the handling of highly toxic phosgene gas, necessitating stringent safety protocols.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **benzenesulfonyl isocyanate**.

Experimental Protocol: Synthesis from Benzenesulfonamide

This protocol is adapted from general procedures for the synthesis of arylsulfonyl isocyanates.

[8]

Materials:

- Benzenesulfonamide
- Phosgene (or a phosgene substitute like triphosgene)
- Butyl isocyanate (catalyst)
- Anhydrous xylene (solvent)
- Nitrogen gas atmosphere

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a gas outlet to a scrubber (for neutralizing HCl and excess phosgene)
- Mechanical stirrer
- Thermometer
- Gas inlet tube

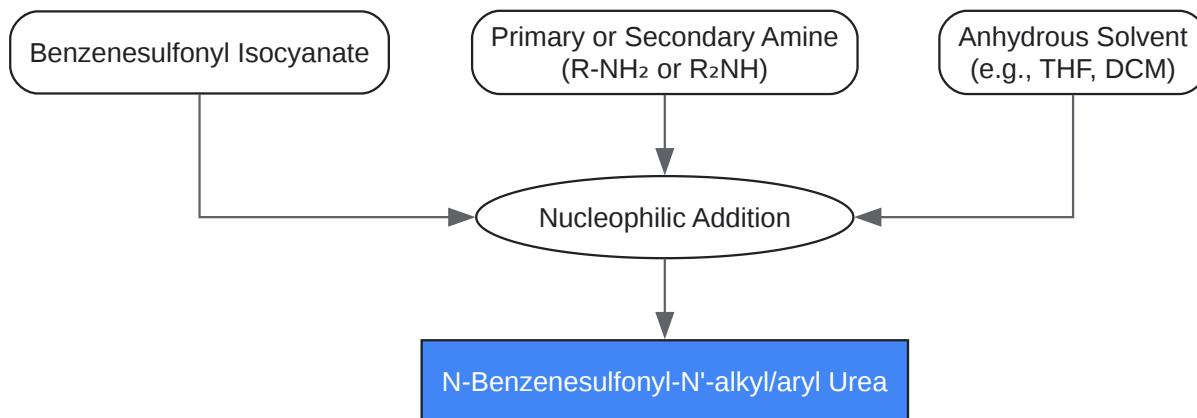
Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, suspend benzenesulfonamide in anhydrous xylene under a nitrogen atmosphere.
- Add a catalytic amount of butyl isocyanate to the suspension.
- Heat the mixture to reflux (approximately 140°C).
- Introduce phosgene gas into the refluxing mixture at a controlled rate. The reaction is monitored by the evolution of hydrogen chloride gas, which should be passed through a scrubber containing an aqueous sodium hydroxide solution.
- Continue the phosgenation until the evolution of HCl ceases and the reaction mixture becomes a clear solution.
- Cool the reaction mixture to room temperature.
- Remove the solvent and excess butyl isocyanate under reduced pressure.
- The crude **benzenesulfonyl isocyanate** is then purified by vacuum distillation.

Purification:

- Vacuum distillation is the primary method for purifying **benzenesulfonyl isocyanate**.

Expected Yield:


- Yields are typically high, often exceeding 90%.^[8]

Reactivity and Applications

The high electrophilicity of the isocyanate carbon makes **benzenesulfonyl isocyanate** a prime target for nucleophilic attack. This reactivity is the basis for its most significant applications.

Reaction with Amines: Synthesis of Sulfonylureas

The reaction of **benzenesulfonyl isocyanate** with primary or secondary amines is a rapid and efficient method for the synthesis of N-benzenesulfonyl-N'-alkyl/aryl ureas.

[Click to download full resolution via product page](#)

Caption: Synthesis of sulfonylureas from **benzenesulfonyl isocyanate**.

Experimental Protocol: Synthesis of N-Benzenesulfonyl-N'-cyclohexylurea

This protocol is based on established procedures for the synthesis of sulfonylureas.^{[9][10]}

Materials:

- **Benzenesulfonyl isocyanate**
- Cyclohexylamine

- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Nitrogen gas atmosphere

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Nitrogen inlet

Procedure:

- Dissolve cyclohexylamine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution in an ice bath to 0°C.
- Add a solution of **benzenesulfonyl isocyanate** in anhydrous THF dropwise to the stirred cyclohexylamine solution over 30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Purification:

- The crude N-benzenesulfonyl-N'-cyclohexylurea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield:

- Yields for this type of reaction are generally high, often in the range of 80-95%.[\[11\]](#)

Reaction with Alcohols: Synthesis of Sulfonylcarbamates

Benzenesulfonyl isocyanate reacts with alcohols to form N-benzenesulfonylcarbamates. This reaction is typically slower than the reaction with amines.

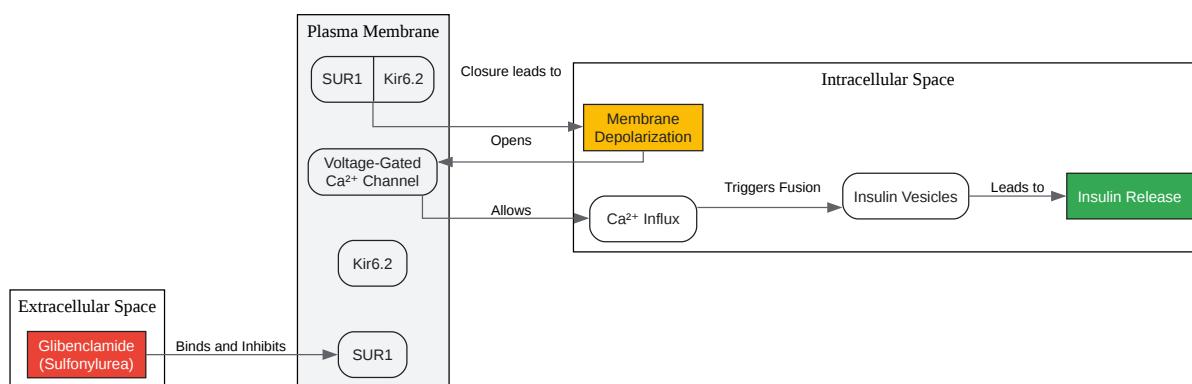
Cycloaddition Reactions

Benzenesulfonyl isocyanate can participate in [2+2] cycloaddition reactions with electron-rich alkenes, although it is less reactive in this regard compared to chlorosulfonyl isocyanate.

Application in Drug Development: The Sulfonylurea Class of Antidiabetics

A prominent application of **benzenesulfonyl isocyanate** is in the synthesis of sulfonylurea drugs, such as glibenclamide (glyburide), which are used in the management of type 2 diabetes mellitus.[\[12\]](#)

Mechanism of Action of Sulfonylureas


Sulfonylureas exert their therapeutic effect by stimulating insulin release from pancreatic β -cells.[\[13\]](#) They achieve this by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels in the β -cell membrane.[\[12\]](#)[\[13\]](#)

The K-ATP channel is a complex of two proteins: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[\[1\]](#) In a resting β -cell, these channels are open, allowing potassium ions to flow out of the cell, which maintains a negative membrane potential.

When blood glucose levels rise, glucose is transported into the β -cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio.[\[14\]](#)[\[15\]](#) This increase in ATP causes the K-ATP channels to close.[\[16\]](#) The closure of these channels prevents potassium efflux, leading to depolarization of the cell membrane.[\[13\]](#) This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions.[\[16\]](#) The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby releasing insulin into the bloodstream.[\[15\]](#)

Sulfonylurea drugs, like glibenclamide, mimic the effect of high ATP levels by binding to the SUR1 subunit of the K-ATP channel, which induces channel closure, leading to membrane depolarization and subsequent insulin secretion, independent of the blood glucose level.[12] [17]

Signaling Pathway of Sulfonylurea Action in Pancreatic β -Cells

[Click to download full resolution via product page](#)

Caption: Mechanism of action of glibenclamide on pancreatic β -cells.

Conclusion

Benzenesulfonyl isocyanate is a valuable and highly reactive reagent in organic synthesis, with its primary importance stemming from its utility in the preparation of sulfonylureas. Its well-defined reactivity allows for the efficient construction of these and other nitrogen- and sulfur-containing compounds. For researchers in drug development, a thorough understanding of

benzenesulfonyl isocyanate's properties and reactions is essential for the design and synthesis of novel therapeutic agents that target a variety of biological pathways. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gosset.ai [gosset.ai]
- 2. chembk.com [chembk.com]
- 3. Case study on Glibenclamide | PPTX [slideshare.net]
- 4. ベンゼンスルホニルイソシアネート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. EP0064322A2 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Glibenclamide - Wikipedia [en.wikipedia.org]
- 13. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchgate.net [researchgate.net]

- 17. glibenclamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzenesulfonyl Isocyanate (CAS: 2845-62-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265589#benzenesulfonyl-isocyanate-cas-number-2845-62-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com